

Physical and chemical properties of Ethyl 4-hydroxyquinoline-3-carboxylate

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Compound of Interest

Compound Name: Ethyl 4-hydroxyquinoline-3-carboxylate

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An In-depth Technical Guide to **Ethyl 4-hydroxyquinoline-3-carboxylate**

Topic: Physical and Chemical Properties of **Ethyl 4-hydroxyquinoline-3-carboxylate**

Audience: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of the physical, chemical, and spectral properties of **Ethyl 4-hydroxyquinoline-3-carboxylate**. It includes detailed experimental protocols for its synthesis, a summary of its key applications, and relevant safety information. This document is intended to serve as a foundational resource for professionals in research, discovery, and development.

Physicochemical Properties

Ethyl 4-hydroxyquinoline-3-carboxylate is a stable, solid organic compound.^[1] Its key physical and chemical properties are summarized in the table below. The molecule exists in tautomeric equilibrium between the 4-hydroxyquinoline and 4-quinolone forms, with the latter often being predominant.

Quantitative Data Summary

Property	Value	Reference(s)
CAS Number	26892-90-0	[2][3]
Molecular Formula	C ₁₂ H ₁₁ NO ₃	[2][4]
Molecular Weight	217.22 g/mol	[2][4]
Melting Point	271 °C	[3][5][6]
Boiling Point	334.9 ± 22.0 °C (Predicted)	[3]
Density	1.280 ± 0.06 g/cm ³ (Predicted)	[3]
pKa	2.62 ± 0.50 (Predicted)	[3]
XlogP (Predicted)	2.0	[7]

Qualitative Properties

- Appearance: The compound is typically a white to light yellow or light orange crystalline powder.[5]
- Solubility: It is reported to be soluble in common organic solvents such as ethanol, dimethyl sulfoxide (DMSO), and dimethylformamide (DMF).[5] It has good compatibility with various solvents, which facilitates its use in diverse formulations.[1]

Spectral Data

Detailed spectral analyses are crucial for the structural confirmation of **Ethyl 4-hydroxyquinoline-3-carboxylate**. While specific spectra are best viewed in their original databases, the following table summarizes the availability of key spectral data.

Spectrum Type	Availability / Source	Notes	Reference(s)
Mass Spectrometry	GC-MS data available in NIST Mass Spectrometry Data Center.	Key fragments observed at m/z 217 (molecular ion), 171, and 170.	[8]
Infrared (IR)	FTIR (KBr-Pellet) spectrum available via SpectraBase.	Data was acquired on a Bruker IFS 85 instrument.	[8]
¹ H NMR	Data for related structures are available.	Spectra for substituted derivatives like ethyl 4-hydroxy-7-(trifluoromethyl)quinoline-3-carboxylate are accessible.	[9]
¹³ C NMR	Data available via NMRShiftDB.	-	[8]

Experimental Protocols

The synthesis of **Ethyl 4-hydroxyquinoline-3-carboxylate** is well-documented. A common and effective method involves the cyclization of diethyl 2-(phenylamino)methylenemalonate.

Synthesis from Diethyl 2-(phenylamino)methylenemalonate[6][11]

This procedure outlines a general method for the laboratory-scale synthesis of the title compound.

Materials:

- Diethyl 2-(phenylamino)methylenemalonate (26.3 g, 0.100 mol)
- Polyphosphoric acid (PPA) (270 g)

- Phosphorus oxychloride (POCl_3) (750 g)
- Aqueous sodium carbonate (Na_2CO_3) solution
- Deionized water
- 1L three-necked flask with a mechanical stirrer

Procedure:

- To the 1L three-necked flask, add diethyl 2-(phenylamino)methylenemalonate, polyphosphoric acid, and phosphorus oxychloride.[\[6\]](#)[\[10\]](#)
- Heat the reaction mixture to 70 °C.[\[6\]](#)[\[10\]](#)
- Stir the mixture vigorously at this temperature for 4 hours.[\[6\]](#)[\[10\]](#)

Purification / Workup:

- After the reaction is complete, cool the mixture to room temperature.[\[6\]](#)[\[10\]](#)
- Filter the cooled mixture to collect the solid residue.[\[6\]](#)[\[10\]](#)
- Treat the filtered residue with an aqueous sodium carbonate solution to neutralize any remaining acid.[\[6\]](#)[\[10\]](#)
- Filter the mixture again and wash the collected solid thoroughly with deionized water.[\[6\]](#)[\[10\]](#)
- Dry the final product under vacuum.[\[6\]](#)[\[10\]](#)

This protocol typically yields **Ethyl 4-hydroxyquinoline-3-carboxylate** as a light brown solid with a yield of approximately 70%.[\[6\]](#)

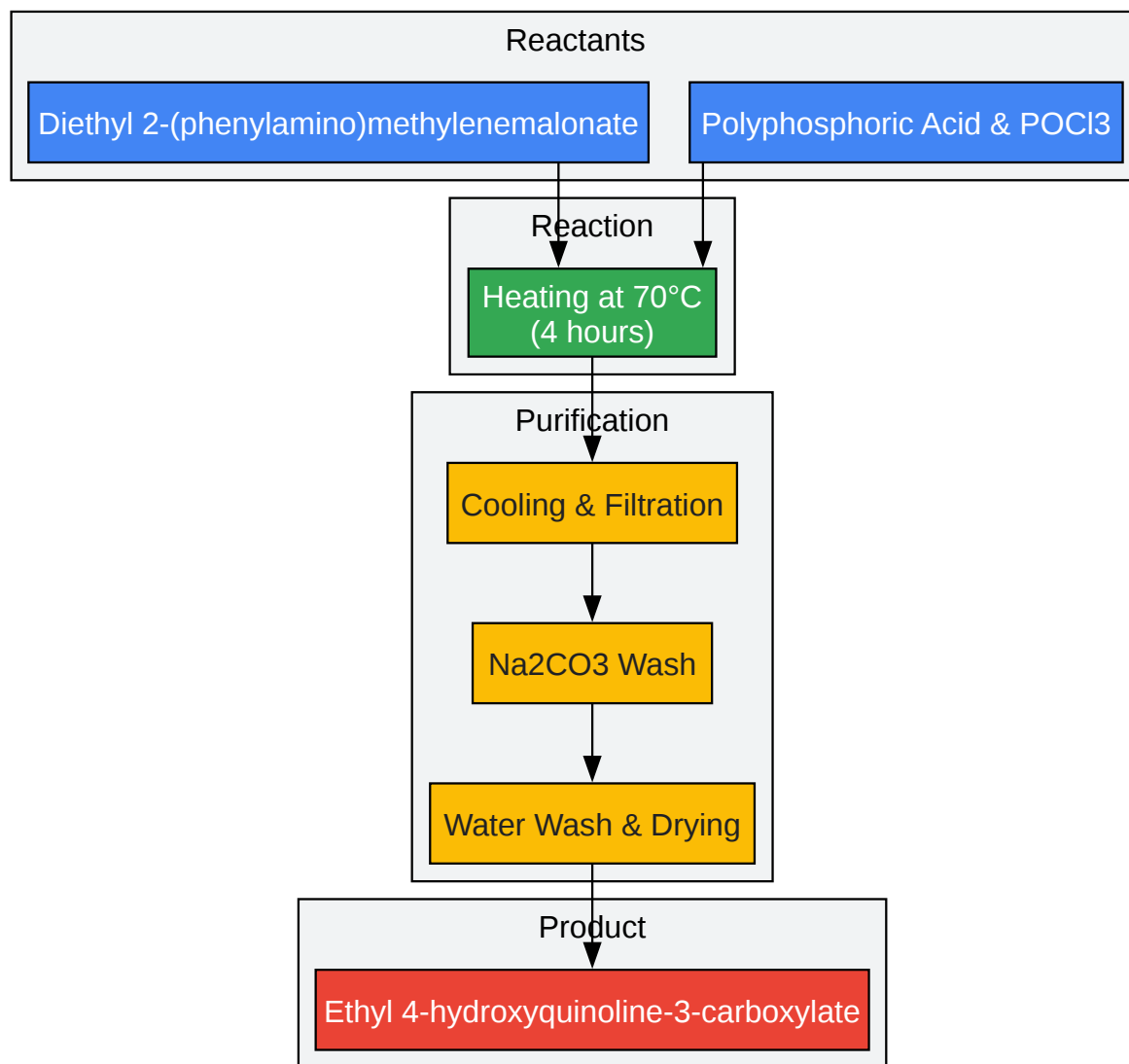
Chemical Reactivity and Applications

Ethyl 4-hydroxyquinoline-3-carboxylate is a highly versatile chemical intermediate valued for its stable quinoline core, which can be readily modified.[\[1\]](#) Its primary applications are in the synthesis of more complex molecules for the pharmaceutical and agrochemical industries.

- **Pharmaceutical Intermediate:** It is a crucial building block for various bioactive molecules.^[1] Its structure is a key component in the development of anti-inflammatory, antimicrobial, and anticancer agents.^[1] The quinoline scaffold is central to many fluoroquinolone antibiotics.
- **Agrochemical Intermediate:** The compound serves as a precursor for the synthesis of plant growth regulators and pesticides, contributing to advancements in crop yield and pest management.^[1]
- **Solubility and Bioavailability Enhancement:** It is noted for its ability to enhance the solubility and bioavailability of active pharmaceutical ingredients (APIs), making it a valuable component in drug formulation.^[1]
- **Antioxidant Applications:** The molecule exhibits antioxidant properties and is used in research for formulations designed to protect cells from oxidative stress.^[1]

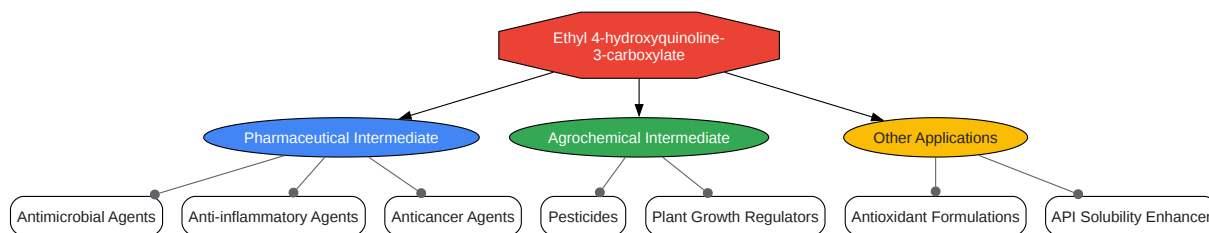
Visualizations

The following diagrams illustrate the synthesis workflow and the primary application areas of **Ethyl 4-hydroxyquinoline-3-carboxylate**.



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Fig. 1: Synthesis workflow for **Ethyl 4-hydroxyquinoline-3-carboxylate**.




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Fig. 2: Key application areas of **Ethyl 4-hydroxyquinoline-3-carboxylate**.

Safety Information

Appropriate safety precautions should be taken when handling **Ethyl 4-hydroxyquinoline-3-carboxylate**. The compound is classified with GHS07 for being an irritant and acutely toxic.

Pictogram	Signal Word	Hazard Codes	Precautionary Codes
	Warning	H302, H315, H319, H335	P261, P264, P280, P302+P352, P305+P351+P338

Hazard Statement Descriptions:[[8](#)]

- H302: Harmful if swallowed.
- H315: Causes skin irritation.
- H319: Causes serious eye irritation.

- H335: May cause respiratory irritation.

Users should always consult the full Safety Data Sheet (SDS) from their supplier before handling this chemical and use appropriate personal protective equipment (PPE), including gloves and safety glasses.[5] Work should be conducted in a well-ventilated area.[5]

Conclusion

Ethyl 4-hydroxyquinoline-3-carboxylate is a foundational chemical with significant value in medicinal chemistry and agricultural science. Its well-defined physical and chemical properties, established synthetic routes, and versatile reactivity make it an indispensable starting material for the development of a wide range of functional molecules. This guide provides the core technical data required by researchers to effectively utilize this compound in their work.

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